molecular formula C17H14N4O2 B1398059 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoesäure CAS No. 849235-68-3

4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoesäure

Katalognummer: B1398059
CAS-Nummer: 849235-68-3
Molekulargewicht: 306.32 g/mol
InChI-Schlüssel: WTKURPVKNVDIFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid is a useful research compound. Its molecular formula is C17H14N4O2 and its molecular weight is 306.32 g/mol. The purity is usually 95%.
The exact mass of the compound 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. Notably, N-(2-Aminophenyl)-4-[(4-(pyridin-3-yl)pyrimidin-2-yl)amino]benzamide (MGCD0103), an analog of the compound, has been identified as a histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1, 2, 3, and 11 at submicromolar concentrations, leading to:

  • Induction of histone acetylation
  • Cell cycle arrest
  • Apoptosis in cancer cells

MGCD0103 has shown promising results in preclinical studies and has entered clinical trials for its anticancer efficacy .

Kinase Inhibition

The compound is also recognized for its role as a kinase inhibitor. Kinases are critical in various signaling pathways associated with cancer progression. The pyrimidine structure allows for selective binding to specific kinases, which is essential for developing targeted therapies. The compound's ability to inhibit kinases can lead to reduced tumor growth and improved patient outcomes in cancers where these pathways are dysregulated .

Case Studies

Several studies have documented the efficacy of the compound and its derivatives:

  • MGCD0103 Study :
    • Objective : Evaluate the anticancer effects of MGCD0103.
    • Findings : Demonstrated significant inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines.
    • Clinical Trials : Currently undergoing clinical trials for its effectiveness against hematological malignancies.
  • Inhibition of Specific Kinases :
    • Study Focus : Investigate the selectivity of the compound against various kinases.
    • Results : Showed potent inhibition of specific kinases involved in tumorigenesis, supporting its application in targeted cancer therapies.

Wirkmechanismus

Target of Action

The primary target of 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid is tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis.

Mode of Action

This compound acts as a tyrosine kinase inhibitor . It binds to the tyrosine kinase enzyme and inhibits its activity, preventing the phosphorylation of tyrosine residues on the target proteins. This inhibition disrupts the signal transduction pathways, leading to decreased cell proliferation and increased cell death .

Biochemical Pathways

The inhibition of tyrosine kinase by this compound affects multiple biochemical pathways. It primarily impacts the signal transduction pathways involved in cell growth and proliferation. By inhibiting these pathways, the compound can control the growth of cells, particularly those in cancerous conditions .

Pharmacokinetics

It is known that the compound is a solid at room temperature , suggesting that it may be administered orally and absorbed in the gastrointestinal tract. The compound’s bioavailability, half-life, and elimination routes are areas of ongoing research.

Result of Action

The result of the action of 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid is a decrease in cell proliferation and an increase in cell death . This makes the compound potentially useful in the treatment of diseases characterized by uncontrolled cell growth, such as chronic myelogenous leukemia .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at room temperature for optimal stability Additionally, the compound’s effectiveness may be influenced by the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells

Biochemische Analyse

Biochemical Properties

4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to inhibit the activity of tyrosine kinases, which are enzymes that transfer phosphate groups from ATP to specific tyrosine residues on proteins. This inhibition is significant in the treatment of certain cancers, as it can prevent the proliferation of cancer cells. The compound forms hydrogen bonds and hydrophobic interactions with the active sites of these enzymes, thereby blocking their activity .

Cellular Effects

The effects of 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis (programmed cell death) and inhibit cell proliferation by disrupting the signaling pathways that promote cell growth and survival . Additionally, it can affect gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid exerts its effects through several mechanisms. It binds to the ATP-binding site of tyrosine kinases, preventing the phosphorylation of target proteins. This binding is facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site . The inhibition of tyrosine kinase activity leads to a cascade of downstream effects, including the inhibition of cell proliferation and induction of apoptosis. Additionally, the compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid can change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The stability and degradation of the compound must be carefully monitored to ensure consistent results in experimental studies.

Dosage Effects in Animal Models

The effects of 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tyrosine kinase activity and suppress tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs. It is essential to determine the optimal dosage that maximizes therapeutic effects while minimizing adverse effects in preclinical studies.

Metabolic Pathways

4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The compound can also interact with other enzymes and cofactors involved in metabolic processes, potentially affecting metabolic flux and metabolite levels. Understanding these interactions is crucial for predicting the compound’s pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments . It may also bind to specific proteins that facilitate its transport and accumulation in target tissues. These interactions are essential for determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit tyrosine kinases. Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Biologische Aktivität

4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapeutics. This article synthesizes current research findings regarding its biological activity, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H16N4O2\text{C}_{17}\text{H}_{16}\text{N}_{4}\text{O}_{2}

IUPAC Name: 4-methyl-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}benzoic acid
Molecular Weight: 320.35 g/mol
CAS Number: 917392-54-2

Biological Activity Overview

Research indicates that compounds with pyridine and pyrimidine moieties exhibit diverse biological activities, including antiproliferative effects against various cancer cell lines. The specific compound under investigation has shown promising results in inhibiting cell growth, particularly in human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) .

Antiproliferative Activity

A series of studies have evaluated the antiproliferative effects of 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid. The key findings are summarized in the following table:

Cell Line IC50 (µM) Mechanism of Action
HeLa0.058Inhibition of cell cycle progression
A5490.035Induction of apoptosis
MDA-MB-2310.021Disruption of mitochondrial function

These IC50 values indicate high potency, suggesting that the compound effectively inhibits cell proliferation at low concentrations .

Structure-Activity Relationship (SAR)

The structure of 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid plays a crucial role in its biological activity. Modifications to the pyridine and pyrimidine rings have been shown to enhance or diminish activity:

  • Hydroxyl Groups: The presence of hydroxyl (-OH) groups significantly improves antiproliferative activity, particularly against the HeLa and MCF-7 cell lines.
  • Amine Substituents: The introduction of amine groups enhances interaction with cellular targets, improving efficacy .

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental setups:

Case Study 1: Anticancer Activity

In a study published in MDPI, researchers synthesized derivatives of pyridine and evaluated their activity against multiple cancer cell lines. The compound demonstrated significant inhibition rates compared to standard treatments, indicating its potential as a lead compound for further development .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways involved in the compound's action. It was found that treatment with 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid led to increased levels of reactive oxygen species (ROS), triggering apoptotic pathways in cancer cells .

Eigenschaften

IUPAC Name

4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c22-16(23)13-5-3-12(4-6-13)10-20-17-19-9-7-15(21-17)14-2-1-8-18-11-14/h1-9,11H,10H2,(H,22,23)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKURPVKNVDIFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NC=C2)NCC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849235-68-3
Record name 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 41 (3.68 g, 11.5 mmol) in a mixture of THF (23 ml) and MeOH (23 ml) was added a solution of LiOH—H2O (1.06 g, 25.3 mmol) in water (11.5 ml) at room temperature. The reaction mixture was stirred at 40° C. overnight, cooled to the room temperature, and an aqueous solution of HCl (12.8 ml, 2N) was added (pH˜4-5). The mixture was concentrated to dryness; the formed solid was triturated with water, filtered off, washed with minimum H2O and dried to afford the title compound 42 (3.44 g, 95%) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ(ppm): 12.83 (bs, 1H), 9.23 (bs, 1H), 8.73-8.66 (m, 1H) 8.46-8.36 [m, included at 8.42 (d, J=5.1 Hz), 2H], 8.02 (t, J=6.3 Hz, 1H), 7.91 (d, J=8.2 Hz, 2H), 7.60-7.40 (m, 3H), 7.28 (d, J=5.1 Hz, 1H), 4.67 (d, J=6.3 Hz, 2H).
Name
Quantity
3.68 g
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One
Name
LiOH—H2O
Quantity
1.06 g
Type
reactant
Reaction Step Two
Name
Quantity
11.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
12.8 mL
Type
reactant
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid
Reactant of Route 3
4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid
Reactant of Route 6
4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.